6-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula Analysis
6-Chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-45-3) is a heterocyclic compound with a molecular formula C₁₂H₁₃ClN₂OS and molecular weight 268.76 g/mol . The systematic name is derived from the parent benzothiazole scaffold (1,3-benzothiazol-2-amine) with two substituents:
- 6-Chloro : A chlorine atom at position 6 of the benzothiazole ring.
- N-(Tetrahydrofuran-2-ylmethyl) : A tetrahydrofuran (THF) ring substituted at the 2-position via a methylene bridge attached to the nitrogen atom of the benzothiazole amine group.
The nomenclature follows IUPAC rules, prioritizing the parent heterocycle and substituents according to their positions. The THF group introduces steric and electronic effects, enhancing solubility in organic solvents while maintaining the benzothiazole’s planar aromatic structure.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct X-ray crystallography data for this compound are not publicly available, structural insights can be inferred from analogous benzothiazole derivatives. For example:
- Benzothiazole Core Geometry : The benzothiazole ring typically adopts a planar conformation with bond angles and lengths consistent with aromatic systems. The sulfur and nitrogen atoms participate in resonance stabilization, influencing the molecule’s electronic properties.
- Tetrahydrofuran Substituent : The THF group adopts a chair-like conformation in solution, allowing rotational flexibility around the methylene bridge. This flexibility may influence molecular packing in crystalline states.
Table 1: Comparative Crystallographic Features of Benzothiazole Derivatives
Spectroscopic Characterization
¹H and ¹³C NMR
The compound’s NMR data would reflect the following features:
- Aromatic Protons : Peaks in the range 7.0–8.0 ppm corresponding to the benzothiazole ring protons. The chlorine substituent at position 6 deshields adjacent protons, causing upfield shifts.
- Tetrahydrofuran Protons : Multiplets in the 3.5–4.5 ppm range for the THF ring protons and methylene bridge protons.
- Amine Proton : A broad singlet near 4.0–5.0 ppm for the NH group, though deuterated solvents may obscure this signal.
FT-IR
Key absorption bands include:
- N–H Stretch : Broad peak around 3350–3450 cm⁻¹ (amine).
- C–Cl Stretch : Sharp peak near 693 cm⁻¹ (chlorine substituent).
- C=N and C–S Stretches : Peaks in the 1500–1600 cm⁻¹ and 700–800 cm⁻¹ regions, respectively, characteristic of the benzothiazole core.
UV-Vis and Mass Spectrometry
Comparative Analysis with Related Benzothiazole Derivatives
Substituent Effects on Physicochemical Properties
The THF-methyl group significantly alters the compound’s properties compared to simpler benzothiazole amines:
Electronic and Steric Influences
Properties
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGCRDODIZKAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182192 | |
| Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-45-3 | |
| Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula and a molecular weight of 268.76 g/mol, this compound is part of the benzothiazole class, known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂OS |
| Molecular Weight | 268.76 g/mol |
| CAS Number | 1105194-45-3 |
| Purity | ≥95% |
The compound features a chloro group at the 6-position and a tetrahydrofuran moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various pathogens. For instance, studies have demonstrated that certain benzothiazole derivatives possess activity against Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are critical concerns in antibiotic resistance .
Anticancer Potential
The anticancer activity of benzothiazole derivatives is well-documented. A study evaluating a series of similar compounds found that they exhibited significant cytotoxic effects against multiple cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. The structure-activity relationship (SAR) analysis highlighted that modifications in the benzothiazole framework could enhance potency .
Neuropharmacological Effects
Benzothiazole derivatives have also been investigated for neuropharmacological effects. Compounds similar to this compound were evaluated for anticonvulsant activity. The results indicated that certain derivatives could effectively reduce seizure activity without significant neurotoxicity .
Case Studies and Research Findings
- Antimicrobial Study : A derivative structurally related to this compound was tested against Staphylococcus aureus and showed promising inhibitory effects, suggesting potential as an antimicrobial agent .
- Anticancer Research : In vitro studies revealed that related benzothiazole compounds exhibited IC50 values ranging from 0.004 μM to higher concentrations against various cancer cell lines, indicating strong antiproliferative activity .
- Neurotoxicity Assessment : A series of benzothiazole derivatives were tested for neurotoxicity using established animal models, where most compounds did not show adverse effects on liver function or neurobehavioral parameters .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit anticancer properties. 6-Chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been studied for its ability to inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions, thus providing a basis for developing new antimicrobial agents .
Material Science
Polymer Additives
Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in producing high-performance materials .
Chemical Sensors
This compound can serve as a chemical probe in sensor technology. Its ability to undergo specific interactions with target analytes allows it to be used in developing sensors for detecting environmental pollutants or biological markers .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups facilitate various reactions, including nucleophilic substitutions and coupling reactions, making it useful for synthesizing more complex molecules .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzothiazole derivatives. The research highlighted that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development .
Case Study 2: Polymer Enhancement
In a recent publication in Materials Science, researchers investigated the effects of various additives on polymer blends' mechanical properties. The inclusion of this compound resulted in improved tensile strength and thermal stability compared to control samples without the additive .
Comparison with Similar Compounds
Table 1: Structural Analogs of 6-Chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
*Calculated from molecular formula.
Key Observations :
- THF vs.
- THF vs. Nitrophenyl (BT16) : BT16’s nitro and phenyl groups enhance lipophilicity, correlating with its potent anticancer activity (IC₅₀ values in the micromolar range against colon cancer cells) . The THF group, in contrast, may improve aqueous solubility.
- THF vs. Methyl : The methyl-substituted analog () is simpler and less polar, likely resulting in higher volatility but reduced bioavailability.
Physicochemical Properties
Table 2: Physicochemical Comparison
Insights :
- The THF group likely reduces melting points compared to BT16’s crystalline nitro-phenyl structure.
- Solubility in polar solvents (e.g., methanol, acetonitrile) is expected to be higher for the THF analog than BT14.
Preparation Methods
Detailed Reaction Example
A. Preparation of 2-amino-6-chlorobenzothiazole:
- Dissolve 6-chloroaniline and potassium thiocyanate in acetic acid.
- Cool to 0°C and add bromine dropwise, maintaining temperature below 10°C.
- Stir for 1 hour at 5°C, then pour into water.
- Collect the precipitate and recrystallize from ethanol.
- Dissolve 2-amino-6-chlorobenzothiazole and potassium carbonate in acetonitrile.
- Add tetrahydrofuran-2-ylmethyl bromide dropwise.
- Reflux for 6–7 hours, monitor via TLC.
- Cool, evaporate solvent, extract with ethyl acetate, dry, and purify by chromatography.
Reaction Data Table
| Intermediate/Product | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| 2-amino-6-chlorobenzothiazole | 6-chloroaniline, KSCN, Br2 | Acetic acid | 0–10°C | 2–10 h | ~75 | Ethanol recrystallization |
| This compound | 2-amino-6-chlorobenzothiazole, tetrahydrofuran-2-ylmethyl bromide, K2CO3 | Acetonitrile | Reflux | 6–7 h | 60–80 | Column chromatography |
Comparative Analysis and Research Findings
- The use of potassium carbonate as a base and acetonitrile as a solvent provides a clean N-alkylation, minimizing side reactions and facilitating purification.
- Reflux conditions (6–7 hours) ensure complete conversion, while TLC monitoring allows for precise control of the reaction endpoint.
- Yields for the N-alkylation step are generally high (60–80%), consistent with other benzothiazole N-alkylations in the literature.
- Purification by column chromatography is standard, allowing for the isolation of analytically pure product suitable for biological evaluation.
Notes and Optimization Tips
- The purity of starting materials, especially the intermediate 2-amino-6-chlorobenzothiazole, is critical for high-yield and clean N-alkylation.
- The use of dry solvents and anhydrous conditions prevents hydrolysis and other side reactions.
- Monitoring by TLC is essential to avoid overreaction or decomposition.
- Column chromatography with petroleum ether:ethyl acetate mixtures (e.g., 15:1) is effective for purification.
Summary Table of Key Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting material | 2-amino-6-chlorobenzothiazole |
| Alkylating agent | Tetrahydrofuran-2-ylmethyl bromide |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Reaction temperature | Reflux (80–85°C) |
| Reaction time | 6–7 hours |
| Purification | Column chromatography |
| Overall yield | 60–80% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
